molecular formula C27H18ClN3 B2865554 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)-4,6-diphenyl-1,3,5-triazine CAS No. 1443049-86-2

2-(4'-Chloro-[1,1'-biphenyl]-4-yl)-4,6-diphenyl-1,3,5-triazine

Cat. No.: B2865554
CAS No.: 1443049-86-2
M. Wt: 419.91
InChI Key: RREZXVNHMVSZGG-UHFFFAOYSA-N
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Description

2-(4'-Chloro-[1,1'-biphenyl]-4-yl)-4,6-diphenyl-1,3,5-triazine ( 1443049-86-2) is a high-purity organic compound supplied at 95% purity for research and development applications. This molecule, with the molecular formula C27H18ClN3 and a molecular weight of 419.91 g/mol, belongs to the class of biphenyl-substituted 1,3,5-triazine derivatives . Compounds within this structural family have demonstrated significant value as advanced ultraviolet (UV) light absorbers and stabilizers, with patents documenting their efficacy in protecting organic polymers and materials from photo-degradation . The mechanism of action for these triazine-based stabilizers involves efficient absorption of high-energy UV radiation and its subsequent dissipation as thermal energy, thereby preventing the initiation of destructive radical chain reactions within polymeric matrices like polycarbonates and polyesters . This makes them particularly valuable for research in material science, aimed at enhancing the durability and weatherability of coatings, engineering plastics, and other performance materials . Researchers will find this product is characterized with an off-white to light yellow physical appearance, typically as a powder, and should be stored sealed in a dry environment at room temperature to maintain stability . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet prior to use, noting the associated hazard statements H315 (causes skin irritation) and H319 (causes serious eye irritation) .

Properties

IUPAC Name

2-[4-(4-chlorophenyl)phenyl]-4,6-diphenyl-1,3,5-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H18ClN3/c28-24-17-15-20(16-18-24)19-11-13-23(14-12-19)27-30-25(21-7-3-1-4-8-21)29-26(31-27)22-9-5-2-6-10-22/h1-18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RREZXVNHMVSZGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=C(C=C3)C4=CC=C(C=C4)Cl)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H18ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4'-Chloro-[1,1'-biphenyl]-4-yl)-4,6-diphenyl-1,3,5-triazine is a compound belonging to the triazine family, characterized by its unique biphenyl and chloro substituents. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and antioxidant properties. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and materials science.

  • Molecular Formula : C27H18ClN3
  • Molecular Weight : 419.90 g/mol
  • CAS Number : 182918-13-4

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Recent studies indicate that compounds related to triazine derivatives exhibit significant antimicrobial properties. For instance, the Minimum Inhibitory Concentration (MIC) values for various triazine derivatives have been reported between 2.50 to 20 µg/mL against a range of bacterial strains. The compound's structure suggests that it may inhibit bacterial DNA gyrase, a crucial enzyme for bacterial replication.

2. Anticancer Properties

Triazine derivatives have shown promising results in anticancer studies. A review of pyrazolo[4,3-e][1,2,4]triazine derivatives indicated that some compounds exhibited cytotoxic effects on cancer cell lines with IC50 values in the micromolar range (e.g., 5.8–5.9 µM) against various tumor types. Given the structural similarities, it is plausible that this compound may also demonstrate similar anticancer activity.

3. Antioxidant Activity

The antioxidant potential of triazine compounds has been evaluated using DPPH scavenging assays. Compounds exhibiting high DPPH scavenging percentages (up to 90%) suggest that they can effectively neutralize free radicals and may contribute to protective effects against oxidative stress.

Data Tables

Biological ActivityMeasurement MethodResult
AntimicrobialMIC (µg/mL)2.50 - 20
AnticancerIC50 (µM)5.8 - 5.9
AntioxidantDPPH Scavenging (%)Up to 90%

Case Study 1: Antimicrobial Efficacy

A study conducted on various triazine derivatives highlighted the significant antimicrobial activity of related compounds against E. coli and Staphylococcus aureus. The tested compounds showed MIC values comparable to established antibiotics like ciprofloxacin.

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro studies on pyrazolo[4,3-e][1,2,4]triazine derivatives demonstrated their efficacy against MCF-7 and MDA-MB-231 breast cancer cell lines. The most potent analogs showed IC50 values significantly lower than those of conventional chemotherapeutics such as cisplatin.

Comparison with Similar Compounds

Table 1: Structural Features of Triazine Derivatives

Compound Name Substituents (Positions 2, 4, 6) CAS Number Molecular Formula Molecular Weight (g/mol)
2-(4'-Chloro-[1,1'-biphenyl]-4-yl)-4,6-diphenyl-1,3,5-triazine 4'-Cl-biphenyl, Ph, Ph 1443049-86-2 C₂₇H₁₈ClN₃ 419.91
2-(3'-Chloro-[1,1'-biphenyl]-4-yl)-4,6-diphenyl-1,3,5-triazine (Isomer) 3'-Cl-biphenyl, Ph, Ph 1443049-84-0 C₂₇H₁₈ClN₃ 419.91
2-(4-Bromophenyl)-4,6-diphenyl-1,3,5-triazine 4-Br-Ph, Ph, Ph 1073062-59-5 C₂₀H₁₃BrN₃ 375.24
2-(4-(4-Chloronaphthalen-1-yl)phenyl)-4,6-diphenyl-1,3,5-triazine 4-(4-Cl-naphthyl)-Ph, Ph, Ph 2088209-42-9 C₃₁H₂₀ClN₃ 469.96
2-[4'-Ethyl(1,1'-biphenyl)-4-yl]-4,6-bis(trichloromethyl)-1,3,5-triazine 4'-Et-biphenyl, CCl₃, CCl₃ 389579-66-2 C₂₃H₁₅Cl₇N₃ 571.56
2-(4-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine 4-F-Ph, Ph, Ph 203450-08-2 C₂₀H₁₃FN₃ 314.34

Key Observations :

  • Halogen Substitution : Bromine (e.g., 1073062-59-5) and fluorine (203450-08-2) substituents modulate electron-withdrawing effects, impacting optoelectronic performance .
  • Extended Conjugation : The naphthalene-substituted derivative (2088209-42-9) exhibits higher molecular weight and enhanced π-conjugation, likely improving charge transport in OLEDs .
  • Trichloromethyl Groups : The ethyl-biphenyl compound (389579-66-2) demonstrates extreme electronegativity due to trichloromethyl groups, making it suitable for radical polymerization or flame retardants .

Key Observations :

  • The target compound is typically synthesized via nucleophilic aromatic substitution, where a chloro-substituted triazine precursor reacts with a biphenyl lithium or Grignard reagent .
  • Brominated derivatives often require transition metal-catalyzed cross-coupling (e.g., Suzuki), increasing synthetic complexity .

Physical and Chemical Properties

Table 3: Comparative Physical Properties

Compound Melting Point (°C) Density (g/cm³) Purity (%) Solubility
This compound 204–208 1.480 ≥95 Chloroform, THF
2-(3'-Chloro-[1,1'-biphenyl]-4-yl)-4,6-diphenyl-1,3,5-triazine 204–208 1.480 ≥97 Chloroform, DCM
2-(4-(4-Chloronaphthalen-1-yl)phenyl)-4,6-diphenyl-1,3,5-triazine N/A 1.248 N/A Likely low
2-[4'-Ethyl(1,1'-biphenyl)-4-yl]-4,6-bis(trichloromethyl)-1,3,5-triazine N/A 1.480 98 Non-polar solvents

Key Observations :

  • Chlorinated biphenyl derivatives (e.g., 1443049-86-2 and 1443049-84-0) share nearly identical melting points and densities, suggesting similar crystallinity .
  • The naphthalene-substituted compound (2088209-42-9) has a lower predicted density, likely due to its bulky substituents disrupting packing .

Key Observations :

  • The target compound’s chlorine and biphenyl groups enhance its electron affinity, making it superior to fluorine-substituted analogs in OLED stability .
  • Brominated derivatives are less common in direct applications but serve as key intermediates for complex architectures .

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